Cas no 501084-02-2 (Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester, (2R)-)

The compound (2R)-methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate is a chiral ester derivative of trifluoromethyl-substituted propanoic acid. Its stereospecific (R)-configuration and trifluoromethyl group enhance its utility in asymmetric synthesis and pharmaceutical intermediates. The presence of both hydroxy and ester functionalities allows for further derivatization, while the electron-withdrawing trifluoromethyl group can influence reactivity and stability. This compound is particularly valuable in organofluorine chemistry, where its structural features contribute to improved metabolic stability and binding selectivity in bioactive molecules. Its well-defined chirality makes it suitable for enantioselective applications, including catalyst design and fine chemical production.
Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester, (2R)- structure
501084-02-2 structure
Product name:Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester, (2R)-
CAS No:501084-02-2
MF:C5H7F3O3
MW:172.102492570877
CID:1015944
PubChem ID:91757345

Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester, (2R)- Chemical and Physical Properties

Names and Identifiers

    • Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester, (2R)-
    • 501084-02-2
    • (R)-methyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate
    • Methyl (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate
    • CS-0453015
    • JQIVIJNGOXXHPV-SCSAIBSYSA-N
    • Inchi: InChI=1S/C5H7F3O3/c1-4(10,3(9)11-2)5(6,7)8/h10H,1-2H3/t4-/m1/s1
    • InChI Key: JQIVIJNGOXXHPV-SCSAIBSYSA-N
    • SMILES: C[C@@](C(=O)OC)(C(F)(F)F)O

Computed Properties

  • Exact Mass: 172.03471
  • Monoisotopic Mass: 172.03472857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.5Ų
  • XLogP3: 0.8

Experimental Properties

  • PSA: 46.53

Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester, (2R)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1523682-1g
Methyl (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate
501084-02-2 98%
1g
¥14940.00 2024-05-11
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD02727-5g
methyl (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate
501084-02-2 97%
5g
$1500 2023-09-07

Additional information on Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester, (2R)-

Propanoic Acid, 3,3,3-Trifluoro-2-Hydroxy-2-Methyl-, Methyl Ester, (2R)-: A Comprehensive Overview

The compound with CAS No. 501084-02-2, commonly referred to as Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester, (2R)-, is a highly specialized organic compound with unique chemical properties and applications. This compound belongs to the class of carboxylic acid esters and is characterized by its trifluoromethyl group and hydroxyl substituent. The (2R) configuration indicates a specific stereochemistry that plays a crucial role in its chemical behavior and biological activity.

Propanoic acid derivatives have been extensively studied due to their potential in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in this compound introduces significant electronic effects, such as increased electrophilicity and enhanced stability. These properties make it a valuable building block in organic synthesis. Recent research has highlighted its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of antiviral agents and neuroprotective drugs.

The methyl ester functionality of this compound contributes to its solubility and reactivity. Esters are widely used in organic chemistry as protecting groups for carboxylic acids and as intermediates in the synthesis of more complex molecules. The methyl ester form is particularly advantageous due to its ease of preparation and compatibility with various reaction conditions. In the context of drug discovery, this compound has been explored for its potential to modulate enzyme activity and cellular signaling pathways.

Recent studies have focused on the stereochemical properties of Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester, (2R)-, particularly its enantioselective synthesis and applications in asymmetric catalysis. The (2R) configuration is critical for determining its biological activity and selectivity in interactions with target proteins. Researchers have employed advanced techniques such as X-ray crystallography and computational modeling to elucidate the molecular interactions of this compound with key biomolecules.

In terms of synthesis, this compound can be prepared via several routes, including nucleophilic acyl substitution and esterification reactions. The use of chiral catalysts has enabled the enantioselective synthesis of the (2R) isomer, which is essential for its desired biological activity. Recent advancements in catalytic asymmetric synthesis have significantly improved the efficiency and scalability of these processes.

The physical properties of Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester, (2R)- include a melting point of approximately -5°C and a boiling point around 150°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various organic reactions. The compound's stability under physiological conditions has also been evaluated, making it a promising candidate for biomedical applications.

Applications of this compound extend beyond traditional organic synthesis. It has been investigated as a potential precursor for the development of fluorinated pharmaceuticals, which are known for their enhanced pharmacokinetic properties. Fluorinated compounds often exhibit improved bioavailability and metabolic stability due to the unique electronic effects introduced by fluorine atoms.

In conclusion, Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester, (2R)- is a versatile compound with significant potential in multiple scientific domains. Its unique chemical structure and stereochemistry make it an invaluable tool in organic synthesis and drug discovery. As research continues to uncover new insights into its properties and applications

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